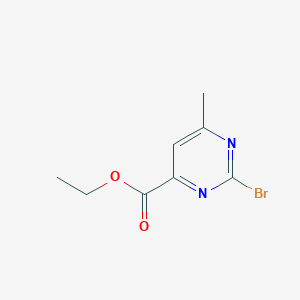
Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyrimidine with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Typical reagents include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include various substituted pyrimidines.
Suzuki-Miyaura Coupling: The major products are biaryl derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the molecular structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Ethyl 2-fluoro-6-methylpyrimidine-4-carboxylate
- Ethyl 2-iodo-6-methylpyrimidine-4-carboxylate
Comparison: Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution and coupling reactions compared to its chloro, fluoro, and iodo counterparts. This reactivity is advantageous in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 2-bromo-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 |
InChI Key |
HTTPRLMFZZKWGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















